4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemistry and Pharmacology
Research on structural analogs of piracetam, which are based on pyrrolidin-2-one pharmacophores, highlights the importance of stereochemistry in developing pharmacologically active agents. These studies focus on improving cognitive functions and attenuating impairment caused by various factors. The work by Veinberg et al. (2015) on phenylpiracetam and its methyl derivative emphasizes the relationship between stereoconfiguration and biological properties, suggesting that the stereochemical aspects of compounds similar to "4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide" could significantly impact their pharmacological profile (Veinberg et al., 2015).
Anion Binding and Sensing
The study of N-confused calix[4]pyrroles by Anzenbacher et al. (2006) presents a novel approach to anion binding and sensing, leveraging the unique properties of pyrrole-based macrocycles. These compounds exhibit different anion-binding affinities and selectivities compared to regular calix[4]pyrroles, offering insights into the potential applications of "this compound" in sensor technologies and materials science (Anzenbacher et al., 2006).
Supramolecular Chemistry
Ballester (2011) reviews the self-assembly of supramolecular capsules derived from calixpyrrole components, showcasing the versatility of pyrrole derivatives in constructing complex molecular architectures. This area of research demonstrates the potential of "this compound" in forming novel supramolecular structures with specific functionalities (Ballester, 2011).
Heterocyclic Compound Synthesis
Negri et al. (2004) discuss the importance of enaminoketones and enaminonitriles as versatile building blocks for synthesizing various heterocycles, highlighting the role of compounds with pyrrole units in medicinal chemistry and drug development. This suggests that "this compound" could serve as a precursor for the synthesis of biologically relevant heterocyclic compounds (Negri et al., 2004).
Properties
IUPAC Name |
4-propanoyl-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-12(16)9-6-11(14-7-9)13(17)15-8-10-4-3-5-18-10/h3-7,14H,2,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGLVVYVSZOONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.